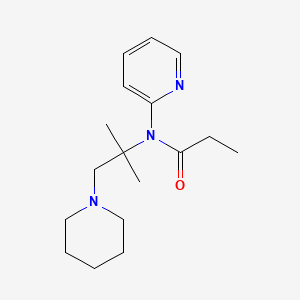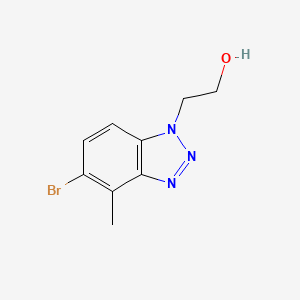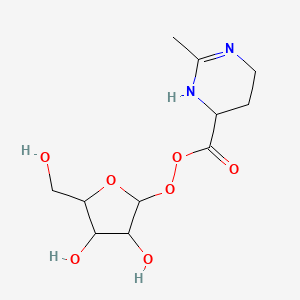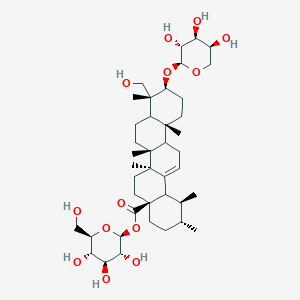
Mateglycoside C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Mateglycoside C is typically extracted from the leaves of Ilex paraguariensis using methanol. The methanolic extract is then partitioned into an ethyl acetate and water mixture to obtain an ethyl acetate-soluble fraction. This fraction is further purified to isolate this compound as a white powder . The molecular formula of this compound is C41H66O13 .
Chemical Reactions Analysis
Mateglycoside C undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the synthesis and reactivity of triterpene saponins.
Mechanism of Action
Mateglycoside C exerts its effects by inhibiting the accumulation of triglycerides in cells. It targets enzymes involved in lipid metabolism, such as pancreatic lipase, thereby reducing the absorption of dietary fats . This mechanism is beneficial for managing conditions like hyperlipidemia and obesity.
Comparison with Similar Compounds
Mateglycoside C is similar to other triterpene saponins isolated from Ilex paraguariensis, such as Mateglycoside A and Mateglycoside B . this compound is unique due to its specific molecular structure and potent inhibitory effects on pancreatic lipase. Other similar compounds include oleanane-type triterpene saponins and cyclolanstane-type saponins, which also exhibit various bioactivities .
Properties
Molecular Formula |
C41H66O13 |
|---|---|
Molecular Weight |
767.0 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,2R,4aS,6aS,6bR,9R,10S,12aR)-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate |
InChI |
InChI=1S/C41H66O13/c1-20-9-14-41(36(50)54-35-33(49)31(47)30(46)24(17-42)52-35)16-15-39(5)22(28(41)21(20)2)7-8-26-37(3)12-11-27(53-34-32(48)29(45)23(44)18-51-34)38(4,19-43)25(37)10-13-40(26,39)6/h7,20-21,23-35,42-49H,8-19H2,1-6H3/t20-,21+,23+,24-,25?,26?,27+,28?,29+,30-,31+,32-,33-,34+,35+,37+,38+,39-,40-,41+/m1/s1 |
InChI Key |
HHLLWOLRTKVFBS-UHSBLNTFSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)C)C)C2[C@H]1C)C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1C)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


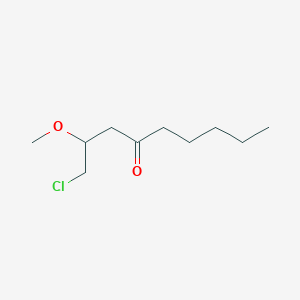
![Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-5-hydroxy-](/img/structure/B14079061.png)
![2,16-Dihydroxy-9-(hydroxymethyl)-5,5-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-11,15-dione](/img/structure/B14079065.png)


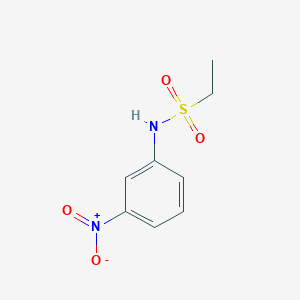
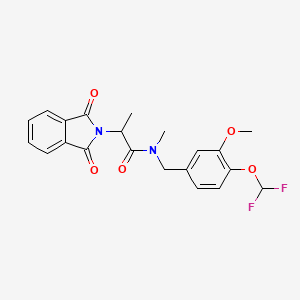
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079088.png)


![4-[1-hydroxy-2-(methyl(15N)amino)(1,2-13C2)ethyl]benzene-1,2-diol](/img/structure/B14079119.png)
